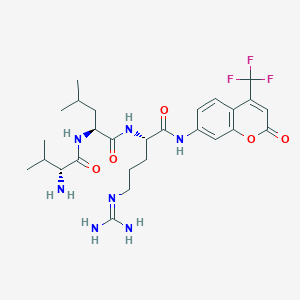

H-D-Val-Leu-Arg-AFC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C27H38F3N7O5 |

|---|---|

Molecular Weight |

597.6 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C27H38F3N7O5/c1-13(2)10-19(37-25(41)22(31)14(3)4)24(40)36-18(6-5-9-34-26(32)33)23(39)35-15-7-8-16-17(27(28,29)30)12-21(38)42-20(16)11-15/h7-8,11-14,18-19,22H,5-6,9-10,31H2,1-4H3,(H,35,39)(H,36,40)(H,37,41)(H4,32,33,34)/t18-,19-,22+/m0/s1 |

InChI Key |

TZVXRHVBYKVNOR-CNNODRBYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@@H](C(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of H-D-Val-Leu-Arg-AFC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic protease substrate H-D-Val-Leu-Arg-AFC. It details its mechanism of action, discusses the nuances of its enzyme kinetics, including observations of non-Michaelis-Menten behavior with analogous substrates, and outlines its utility in drug discovery and protease research. This document also provides detailed experimental protocols for its use in fluorometric assays and presents comparative kinetic data for related substrates to offer a quantitative frame of reference.

Introduction

This compound is a synthetic peptide substrate widely utilized in the fields of biochemistry and drug discovery for the sensitive and continuous assay of protease activity. Its core structure consists of a tripeptide sequence (Val-Leu-Arg) recognized by specific proteases, linked to a fluorescent leaving group, 7-amino-4-trifluoromethylcoumarin (AFC). This substrate is particularly noted for its utility in assaying the activity of kallikreins, a group of serine proteases involved in a variety of physiological and pathological processes.[1][2] The D-configuration of the N-terminal valine residue confers a degree of stability against non-specific aminopeptidase degradation.

Mechanism of Action

The fundamental principle behind this compound as a fluorogenic substrate lies in the quenching of the AFC fluorophore when it is part of the intact peptide. In this state, the molecule exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AFC moiety by a target protease, the AFC is released. The free AFC molecule is highly fluorescent, and its appearance can be monitored in real-time using a fluorometer. The rate of increase in fluorescence is directly proportional to the rate of enzymatic activity under appropriate assay conditions.[2]

The excitation and emission wavelengths for the released AFC are approximately 400 nm and 505 nm, respectively.[2]

References

An In-Depth Technical Guide to H-D-Val-Leu-Arg-AFC for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fluorogenic peptide substrate H-D-Val-Leu-Arg-AFC, its mechanism of action, primary enzymatic targets, and its application in quantitative biochemical assays. Detailed experimental protocols and the relevant biological signaling pathway are also described.

Core Concepts and Mechanism of Action

This compound is a synthetic tripeptide substrate designed for the sensitive detection of specific serine protease activity. The core components are:

-

Peptide Sequence (D-Val-Leu-Arg): This sequence is recognized and bound by the active site of the target protease. The D-configuration of Valine enhances stability against non-specific degradation, while the Arginine (Arg) at the P1 position makes it a prime target for trypsin-like serine proteases, particularly glandular kallikrein.[1]

-

Fluorophore (AFC): The peptide is covalently linked to 7-Amino-4-trifluoromethylcoumarin (AFC), a fluorescent reporter molecule. In its conjugated form, the fluorescence of AFC is quenched.

The enzymatic assay is based on a straightforward principle: upon proteolytic cleavage of the amide bond between Arginine and AFC, the AFC molecule is released. This liberation from the peptide results in a significant increase in fluorescence intensity when excited by light at the appropriate wavelength. The rate of fluorescence increase is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the enzyme.[2]

Experimental Workflow

The general workflow for utilizing this compound in an enzyme activity assay is illustrated below.

Target Enzyme and Substrate Specificity

The primary and most specific target for this compound is glandular (tissue) kallikrein (EC 3.4.21.35).[3][4][5][6] Studies have confirmed that this substrate is highly selective for glandular kallikrein, especially in biological fluids like saliva where contaminating enzymes are less likely to compete for it.[3] The substrate's design, with a bulky hydrophobic residue (Leu) at P2 and a basic residue (Arg) at P1, aligns perfectly with the known substrate preferences of tissue kallikreins.[1][7]

While designed for kallikrein, the Val-Leu-Arg sequence may be cleaved by other trypsin-like proteases. Therefore, when working with complex biological mixtures, the use of specific inhibitors is recommended to confirm that the observed activity is attributable to kallikrein. For instance, aprotinin is a known inhibitor of tissue kallikrein, whereas soybean trypsin inhibitor (SBTI) is less effective, a characteristic that can be used to differentiate its activity.[8]

Quantitative Data

The following table summarizes the key quantitative parameters for this compound.

| Parameter | Value | Notes |

| Enzyme Target | Glandular (Tissue) Kallikrein | A trypsin-like serine protease involved in the Kallikrein-Kinin system. |

| Excitation Wavelength | 380 - 400 nm | Optimal excitation wavelength for the released AFC fluorophore.[2][4][6] |

| Emission Wavelength | 495 - 505 nm | Optimal emission wavelength for the released AFC fluorophore.[2][4][6] |

| K_m_ (Michaelis Constant) | ~20 µM | Estimated for tissue kallikrein.[8] This value represents the substrate concentration at which the reaction rate is half of Vmax. It indicates a high affinity of the enzyme for this substrate. |

| k_cat_ (Turnover Number) | Not Available | The catalytic rate constant (k_cat_) for this specific substrate could not be identified in the surveyed literature. This value would need to be determined empirically for precise kinetic studies. |

| Molecular Weight | 597.64 g/mol | [2] |

Detailed Experimental Protocol

This section provides a representative protocol for measuring glandular kallikrein activity using this compound in a 96-well microplate format. This protocol is a composite based on methodologies reported for tissue kallikrein assays.[9][10] Researchers should optimize concentrations and incubation times for their specific experimental conditions.

Materials and Reagents

-

Enzyme: Purified glandular kallikrein (e.g., human or porcine).

-

Substrate: this compound.

-

Assay Buffer: 20 mM Tris-HCl, 1 mM EDTA, pH 9.0. Alternative: 100 mM Sodium Phosphate, 0.01% Tween 20, pH 8.5.[9][10]

-

Inhibitor (for control): Aprotinin (optional, for specificity control).

-

Solvent: DMSO for preparing substrate stock solution.

-

Microplate: Black, flat-bottom 96-well microplate suitable for fluorescence measurements.

-

Instrumentation: Fluorescence microplate reader with appropriate filters for Ex/Em of 400/505 nm.

Stock Solution Preparation

-

Substrate Stock (10 mM): Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Enzyme Stock: Prepare a stock solution of glandular kallikrein in assay buffer. The final concentration in the assay will need to be optimized, but a starting range of 1-50 nM is typical.[9] Keep the enzyme on ice.

Assay Procedure

-

Prepare Working Solutions: On the day of the experiment, thaw the substrate stock and dilute it in Assay Buffer to the desired working concentrations. To determine K_m_, a range of final substrate concentrations from 1 µM to 200 µM is recommended.[9]

-

Set up Microplate:

-

Test Wells: Add 50 µL of Assay Buffer containing the desired final concentration of substrate.

-

Substrate Blank Wells: Add 100 µL of Assay Buffer containing substrate (no enzyme) to measure background fluorescence.

-

Enzyme Control Wells: Add 50 µL of Assay Buffer (no substrate).

-

-

Pre-incubation: Pre-incubate the microplate at 37°C for 5-10 minutes to bring all components to the reaction temperature.

-

Initiate Reaction: Start the reaction by adding 50 µL of the diluted enzyme solution to the test wells and enzyme control wells. The final volume in all wells should be 100 µL.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Ex: 400 nm, Em: 505 nm) every 60 seconds for a period of 15 to 30 minutes.

-

Data Analysis:

-

Subtract the background fluorescence (from substrate blank wells) from all readings.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

-

Biological Context: The Kallikrein-Kinin System

Glandular kallikrein is a central enzyme in the Kallikrein-Kinin System (KKS) , a crucial signaling cascade that regulates blood pressure, inflammation, and coagulation. The substrate this compound is used to probe the activity of this system.

The KKS cascade is initiated when tissue kallikrein cleaves low-molecular-weight kininogen (LMWK) to release the vasoactive peptide Kallidin (Lys-Bradykinin). Kallidin can then be converted to Bradykinin . These peptides (kinins) exert their effects by binding to specific G-protein coupled receptors, primarily the Bradykinin B2 receptor, leading to vasodilation, increased vascular permeability, and pain.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound | SFC-3774-PI | Biosynth [biosynth.com]

- 3. Use of different derivatives of D-Val-Leu-Arg for studying kallikrein activities in cat submandibular glands and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 5. Glandular Kallikrein Substrate, fluorescent this compound - 10 mg [anaspec.com]

- 6. Glandular Kallikrein Substrate, fluorescent this compound - 10 mg, 10 mg | Labscoop [labscoop.com]

- 7. Structures and specificity of the human kallikrein-related peptidases KLK 4, 5, 6, and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Biological Substrates of Human Kallikrein 7 Identified through Degradomics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Properties and Applications of H-D-Val-Leu-Arg-AFC

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Val-Leu-Arg-AFC (7-Amino-4-trifluoromethylcoumarin) is a highly specific fluorogenic substrate designed for the sensitive detection of glandular kallikrein (KLK1) activity. This technical guide provides a comprehensive overview of its chemical properties, experimental applications, and the relevant biological pathways. The information herein is intended to assist researchers in the effective utilization of this tool for studies in enzymology, drug discovery, and diagnostics related to the kallikrein-kinin system.

Core Chemical Properties

This compound is a tripeptide conjugated to a fluorophore. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₈F₃N₇O₅ | [1][2] |

| Molecular Weight | 597.64 g/mol | [1][2] |

| Appearance | Lyophilized solid | General product information |

| Purity | Typically ≥95% (HPLC) | General product information |

| Salt Form | Commonly supplied as HCl salt | [1] |

| Excitation Wavelength | 380-400 nm | [1][3] |

| Emission Wavelength | 500-505 nm | [1][3] |

Solubility and Stability

While specific quantitative solubility data is not widely published, this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and, to a lesser extent, in aqueous buffers. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous assay buffer.

Regarding stability, the lyophilized powder should be stored at -20°C or below. Once reconstituted in DMSO, it is advisable to aliquot the stock solution and store it at -20°C to minimize freeze-thaw cycles. The stability of the peptide in aqueous solutions is pH and temperature-dependent. For optimal performance, it is recommended to prepare fresh dilutions in assay buffer for each experiment.

Mechanism of Action and Biological Relevance

This compound serves as a substrate for glandular kallikrein, a serine protease that plays a pivotal role in the kallikrein-kinin system. The substrate is designed to mimic the natural cleavage site of kininogen, the physiological substrate of kallikrein.

The enzymatic reaction proceeds as follows:

Upon cleavage of the Arg-AFC amide bond by glandular kallikrein, the highly fluorescent 7-Amino-4-trifluoromethylcoumarin (AFC) is released. The increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in real-time using a fluorometer.

The kallikrein-kinin system is a crucial signaling cascade involved in various physiological processes, including inflammation, blood pressure regulation, and coagulation.

Experimental Protocols

Materials

-

This compound

-

Recombinant human glandular kallikrein (KLK1)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

DMSO

-

96-well black microplate

-

Fluorometer with excitation and emission filters for ~400 nm and ~500 nm, respectively.

Experimental Workflow

Detailed Procedure

-

Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C in aliquots.

-

Prepare a working solution of glandular kallikrein in assay buffer. The optimal concentration of the enzyme should be determined empirically through a titration experiment.

-

Dilute the substrate stock solution in assay buffer to the desired final concentrations. A substrate concentration range of 1-100 µM is a reasonable starting point for kinetic analysis.

-

Pipette the diluted substrate solutions into the wells of a 96-well black microplate.

-

Initiate the enzymatic reaction by adding the glandular kallikrein working solution to each well. The final volume in each well should be consistent.

-

Immediately place the microplate in a pre-warmed (37°C) fluorometer.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

For data analysis, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

If determining kinetic parameters, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Quantitative Data

Specific kinetic parameters (Kₘ and Vₘₐₓ) for the hydrolysis of this compound by glandular kallikrein are not widely reported in the literature. Researchers will need to determine these values empirically under their specific experimental conditions. A study using the closely related substrate H-D-Val-Leu-Arg-p-nitroanilide with glandular kallikrein in human saliva provides some context for assay development.[4] Another study highlighted the use of this compound for detecting kallikrein activity in cat submandibular glands and saliva, confirming its utility in biological samples.[5]

Conclusion

This compound is a valuable tool for the sensitive and specific measurement of glandular kallikrein activity. Its chemical properties are well-suited for fluorogenic assays, and its use can provide significant insights into the role of the kallikrein-kinin system in health and disease. While some specific quantitative data require empirical determination, the information and protocols provided in this guide offer a solid foundation for researchers to incorporate this substrate into their studies.

References

- 1. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 2. A Single Glycan at the 99-Loop of Human Kallikrein-related Peptidase 2 Regulates Activation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | SFC-3774-PI | Biosynth [biosynth.com]

- 4. The assay of glandular kallikrein and prekallikrein in human mixed saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of different derivatives of D-Val-Leu-Arg for studying kallikrein activities in cat submandibular glands and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: H-D-Val-Leu-Arg-AFC for Kallikrein Activity Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fluorogenic peptide substrate H-D-Val-Leu-Arg-AFC (H-D-valyl-L-leucyl-L-arginine-7-amino-4-trifluoromethylcoumarin) is a valuable tool for the sensitive and specific measurement of kallikrein activity. Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological processes, including the regulation of blood pressure and inflammation through the kallikrein-kinin system. Dysregulation of kallikrein activity is implicated in several diseases, making the study of its enzymatic activity and the screening for its inhibitors critical areas of research.

This technical guide provides an in-depth overview of the use of this compound in kallikrein activity studies, including its biochemical properties, detailed experimental protocols, and data interpretation.

Biochemical Principle

The assay is based on the enzymatic cleavage of the peptide sequence by kallikrein. This compound is intrinsically non-fluorescent. Upon hydrolysis of the amide bond between arginine and 7-amino-4-trifluoromethylcoumarin (AFC) by an active kallikrein, the highly fluorescent AFC moiety is released. The rate of increase in fluorescence is directly proportional to the kallikrein activity in the sample.

The fluorescence of the liberated AFC can be monitored continuously, allowing for kinetic analysis of the enzyme activity. The excitation and emission wavelengths for AFC are typically around 400 nm and 505 nm, respectively.[1]

Data Presentation

Quantitative data regarding the interaction of this compound with kallikreins is essential for accurate experimental design and data interpretation. While this substrate is widely used, comprehensive kinetic data in the peer-reviewed literature is somewhat limited, particularly for tissue kallikreins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₈F₃N₇O₅ | N/A |

| Molecular Weight | 597.64 g/mol | N/A |

| Excitation Wavelength | ~400 nm | [1] |

| Emission Wavelength | ~505 nm | [1] |

| Purity | Typically ≥95% (HPLC) | N/A |

Table 2: Kinetic Parameters for this compound Hydrolysis by Human Plasma Kallikrein

| Parameter | Value | Source |

| Michaelis Constant (Kₘ) | 252 µM | Wright, K. (Thesis) |

| Maximum Velocity (Vₘₐₓ) | 0.293 µmol min⁻¹ | Wright, K. (Thesis) |

Experimental Protocols

This section provides a detailed methodology for a standard kallikrein activity assay using this compound. This protocol can be adapted for inhibitor screening by including a pre-incubation step with the test compound.

Reagent Preparation

-

Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4, containing 0.2 M NaCl and 0.5% PEG 8000.

-

Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Store at -20°C.

-

Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., for a final assay concentration of 90 µM, prepare a 2X working solution of 180 µM). Protect from light.

-

Enzyme Solution: Prepare a solution of purified or recombinant tissue kallikrein (e.g., human kallikrein 1) in Assay Buffer. The final concentration in the assay will depend on the enzyme's specific activity and should be determined empirically to ensure a linear reaction rate over the desired time course (e.g., a starting concentration of 0.05 nM).

-

Positive Control Inhibitor (Optional): Aprotinin solution prepared in Assay Buffer.

Assay Procedure

-

Plate Setup: Use a low-binding, black, 96-well microtiter plate suitable for fluorescence measurements.

-

Reagent Addition:

-

Add 50 µL of Assay Buffer to all wells.

-

For inhibitor studies, add 25 µL of the inhibitor solution (or vehicle control) to the respective wells.

-

Add 25 µL of the enzyme solution to all wells except the "no enzyme" control wells (add 25 µL of Assay Buffer instead).

-

-

Pre-incubation (for inhibitor studies): Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the 2X working substrate solution to all wells to initiate the reaction. The final volume in each well should be 150 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Record the fluorescence every 1-2 minutes for a period of 30-60 minutes.

Data Analysis

-

Blank Subtraction: Subtract the fluorescence values of the "no enzyme" control wells from the values of all other wells.

-

Calculate Reaction Rate: Plot the fluorescence intensity versus time for each well. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

Enzyme Activity Calculation: The enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute. To convert this to molar units, a standard curve of free AFC should be generated.

-

Inhibitor Potency (IC₅₀) Determination: For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Kallikrein-Kinin Signaling Pathway

Caption: The Kallikrein-Kinin System, illustrating the plasma and tissue kallikrein pathways.

Experimental Workflow for Kallikrein Activity Assay

Caption: A generalized workflow for a fluorometric kallikrein activity assay.

Conclusion

This compound is a robust and sensitive substrate for the measurement of kallikrein activity. Its fluorogenic nature allows for continuous monitoring of enzyme kinetics, making it suitable for a wide range of applications, from basic research into kallikrein function to high-throughput screening of potential inhibitors. By following the detailed protocols and understanding the biochemical principles outlined in this guide, researchers can effectively utilize this substrate to advance their studies in the field of serine proteases and drug discovery.

References

The Dawn of Fluorescence: A Technical Guide to the Discovery and Development of Kallikrein Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and development of fluorogenic substrates for kallikreins, a family of serine proteases implicated in a range of physiological and pathological processes. From the foundational principles of substrate design to detailed experimental protocols and the elucidation of associated signaling pathways, this document serves as a comprehensive resource for professionals in the field. The strategic use of fluorogenic substrates has been pivotal in advancing our understanding of kallikrein activity and in the pursuit of novel therapeutic interventions.

Core Principles of Kallikrein Fluorogenic Substrate Design

The development of sensitive and specific fluorogenic substrates for kallikreins hinges on two key components: a peptide sequence that is selectively recognized and cleaved by the target kallikrein, and a fluorophore/quencher pair that signals this cleavage event. The peptide sequence is often derived from the natural substrates of kallikreins, such as kininogen or semenogelins.[1][2]

Internally quenched fluorescent (IQF) peptides are a common design, featuring a fluorophore and a quencher at opposite ends of the peptide. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.

Another common fluorogenic group is 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).[3][4] These are attached to the C-terminus of the peptide substrate. Cleavage of the amide bond releases the highly fluorescent AMC or AFC molecule, providing a direct measure of enzyme activity.

Key Fluorogenic Substrates for Kallikreins: A Comparative Overview

The quest for potent and selective fluorogenic substrates has yielded a variety of peptide sequences tailored to different kallikreins. The following tables summarize the kinetic data for some of the most significant substrates developed to date.

Table 1: Fluorogenic Substrates for Human Kallikrein 3 (Prostate-Specific Antigen)

| Substrate Sequence | Fluorophore/Quencher | kcat/Km (M⁻¹s⁻¹) | Notes |

| Abz-SSIYSQTEEQ-EDDnp | Abz/EDDnp | 60,000 | Cleaved at the Tyr-Ser bond; considered a highly efficient substrate.[1] |

| Other peptide variants | Abz/EDDnp | 15,000 - 60,000 | Based on preferential hK3 cleavage sites in semenogelins.[1] |

Table 2: Fluorogenic Substrates for Tissue and Plasma Kallikreins

| Substrate Sequence | Target Kallikrein | Fluorophore/Quencher/Tag | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Abz-Phe-Arg-Ser-Arg-EDDnp | Tissue Kallikreins | Abz/EDDnp | - | - | - |

| Abz-Phe-Arg-Arg-Pro-EDDnp | Human Plasma Kallikrein | Abz/EDDnp | - | - | - |

| Pro-Phe-Arg-MCA | Human Urinary Kallikrein | MCA | - | - | - |

| Z-Phe-Arg-AMC | Plasma Kallikrein | AMC | - | - | - |

| D-Val-Leu-Arg-AFC | Glandular Tissue Kallikrein | AFC | - | - | - |

| Abz-VVISALPRSVFIQ-EDDnp | Human Plasma Kallikrein | Abz/EDDnp | 1.42 | 0.06 | 4.23 x 10⁴ |

| Abz-VMIAALPRTMFIQ-EDDnp | Human Plasma Kallikrein | Abz/EDDnp | 0.43 | 0.00017 | 3.9 x 10² |

Experimental Protocols: Methodologies for Key Experiments

The following sections provide detailed protocols for experiments central to the study of kallikrein fluorogenic substrates.

Synthesis of Intramolecularly Quenched Fluorogenic Peptides

This protocol outlines the classical solution method for synthesizing intramolecularly quenched fluorogenic substrates.[5]

Materials:

-

Protected amino acids

-

Fluorophore (e.g., Abz - 2-aminobenzoyl)

-

Quencher (e.g., EDDnp - N-(2,4-dinitrophenyl)ethylenediamine)

-

Coupling reagents (e.g., DCC, HOBt)

-

Solvents (e.g., DMF, DCM)

-

Cleavage cocktail (e.g., TFA-based)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Peptide Assembly: The peptide is assembled on a solid-phase resin using standard Fmoc or Boc chemistry.

-

Fluorophore Coupling: The fluorophore is coupled to the N-terminus of the resin-bound peptide.

-

Quencher Coupling: The quencher is coupled to the C-terminus or a side chain of an amino acid (e.g., Lys).

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail.

-

Purification: The crude peptide is purified by reverse-phase HPLC.

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Kallikrein Activity Assay Using a Fluorogenic Substrate

This protocol describes a general method for measuring kallikrein activity using a fluorogenic substrate.[6][7]

Materials:

-

Purified kallikrein enzyme

-

Fluorogenic substrate stock solution (e.g., in DMSO)

-

Assay buffer (e.g., Tris-HCl with NaCl, pH 7.8)

-

96-well microplate (black, for fluorescence)

-

Fluorometric microplate reader

Procedure:

-

Prepare Reagents: Dilute the kallikrein enzyme and the fluorogenic substrate to their final working concentrations in the assay buffer. A typical final substrate concentration is 10-100 µM.[6]

-

Set up the Reaction: Add the assay buffer to the wells of the microplate. Add the enzyme to the appropriate wells.

-

Initiate the Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Incubate: Incubate the plate at a constant temperature (e.g., 37°C).

-

Measure Fluorescence: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC substrates) at regular time intervals.[3]

-

Data Analysis: Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot. The enzyme activity can be determined by comparing the rate to a standard curve generated with a known amount of the free fluorophore.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the broader biological context of kallikrein activity is crucial. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: The classical Kallikrein-Kinin system signaling pathway.

Caption: Tissue kallikrein signaling in keratinocyte migration.[8][9]

Caption: Experimental workflow for developing a fluorogenic substrate.

Conclusion and Future Directions

The development of fluorogenic substrates has been instrumental in dissecting the complex roles of kallikreins in health and disease. These tools have enabled high-throughput screening for kallikrein inhibitors, facilitating the discovery of new drug candidates.[10][11] Future efforts will likely focus on the design of substrates with even greater specificity for individual kallikrein family members and the development of in vivo imaging probes to visualize kallikrein activity in living systems. The continued refinement of these powerful molecular tools will undoubtedly accelerate our understanding of the kallikrein-kinin system and pave the way for novel diagnostic and therapeutic strategies.

References

- 1. Design of new and sensitive fluorogenic substrates for human kallikrein hK3 (prostate-specific antigen) derived from semenogelin sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kininogen-derived fluorogenic substrates for investigating the vasoactive properties of rat tissue kallikreins - Identification of a T-kinin-releasing rat kallikrein [repositorio.unifesp.br]

- 3. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 4. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 5. Intramolecularly quenched fluorogenic tetrapeptide substrates for tissue and plasma kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new fluorogenic substrate method for the estimation of kallikrein in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 8. A novel signaling pathway of tissue kallikrein in promoting keratinocyte migration: activation of proteinase-activated receptor 1 and epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]

principle of protease activity measurement with fluorogenic peptides

An In-Depth Technical Guide to Measuring Protease Activity with Fluorogenic Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, protocols, and data interpretation involved in measuring protease activity using fluorogenic peptide substrates. These assays are fundamental tools in basic research and drug discovery, offering high sensitivity and suitability for high-throughput screening.

Core Principles of Fluorogenic Protease Assays

Fluorogenic protease assays rely on synthetic peptides that are modified to produce a fluorescent signal upon cleavage by a specific protease. The peptide sequence is designed to be a recognizable substrate for the target enzyme. The increase in fluorescence is directly proportional to the rate of peptide cleavage and, therefore, the protease's activity.[1][2][3] There are two primary designs for these substrates.

Single Fluorophore Substrates

The most established method involves conjugating a fluorescent molecule, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), to the C-terminus of a peptide via an amide bond.[1][4] In this conjugated state, the fluorophore's emission is negligible or occurs at a different wavelength.[1] Proteolytic cleavage of the amide bond liberates the free fluorophore (e.g., AMC), which then exhibits strong fluorescence at its characteristic emission wavelength (approx. 440-460 nm for AMC).[1][5] This design allows for a direct, real-time measurement of enzyme activity as the fluorescence signal increases over time.[1]

FRET-Based Substrates

Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two light-sensitive molecules (chromophores).[6] In the context of protease assays, a FRET substrate consists of a peptide with a donor fluorophore and an acceptor (quencher) molecule attached at opposite ends of the cleavage site.[7][8][9]

When the peptide is intact, the donor and quencher are in close proximity (typically 1-10 nm).[10][11] Upon excitation of the donor, the energy is transferred non-radiatively to the quencher instead of being emitted as light, resulting in a low fluorescence signal.[8][10] When a protease cleaves the peptide, the donor and quencher are separated, disrupting FRET.[7][8] This disruption stops the quenching, and the donor's fluorescence can be detected, leading to a significant increase in signal intensity.[2][12][13]

Figure 1: Mechanisms of Fluorogenic Substrate Cleavage

Experimental Protocols

Detailed and consistent protocols are critical for obtaining reproducible data. Below are methodologies for a general kinetic protease assay and for determining inhibitor potency (IC50).

Protocol: Kinetic Protease Activity Assay

This protocol describes a continuous (kinetic) assay in a 96-well plate format to determine the initial reaction velocity.

1. Materials and Reagents:

-

Purified Protease Enzyme Stock

-

Fluorogenic Peptide Substrate (e.g., Ac-DEVD-AMC for Caspase-3)[4]

-

Assay Buffer (e.g., for serine proteases: 50 mM Tris pH 8.0, 100 mM NaCl, 0.01% Tween-20)[1]

-

Black, flat-bottom 96-well microplate

-

Fluorescence Plate Reader with appropriate excitation/emission filters (e.g., 360-380 nm Ex / 440-460 nm Em for AMC)[1][5]

2. Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a series of substrate dilutions in Assay Buffer. A typical final concentration range might be 0.5 µM to 200 µM. Prepare a working solution of the protease in Assay Buffer. The final enzyme concentration should be low enough (e.g., 1-20 nM) to ensure the reaction rate is linear for a sufficient period.[1][14]

-

Set up the Plate:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 50 µL of each substrate dilution to triplicate wells. Include "no-substrate" and "no-enzyme" controls.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.[1]

-

-

Initiate Reaction: Start the reaction by adding 100 µL of the working enzyme solution to all wells. Mix gently by shaking the plate for a few seconds.

-

Measure Fluorescence: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes).

3. Data Analysis:

-

Plot the Relative Fluorescence Units (RFU) versus Time (minutes) for each substrate concentration.

-

Determine the initial velocity (V₀) by calculating the slope of the linear portion of each curve.[15]

-

Convert V₀ from RFU/min to moles/min using a standard curve of the free fluorophore (e.g., pure AMC).[15]

-

Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[16]

Protocol: IC50 Determination for a Protease Inhibitor

This protocol is used to measure the potency of an inhibitor by determining the concentration required to inhibit 50% of the enzyme's activity.

1. Materials and Reagents:

-

All reagents from the kinetic assay protocol.

-

Protease Inhibitor Stock Solution (typically in DMSO).

2. Procedure:

-

Prepare Reagents: Prepare a serial dilution of the inhibitor in Assay Buffer. A 10-point, 3-fold dilution series is common. The final DMSO concentration in all wells should be kept constant and low (<1-5%).[1]

-

Set up the Plate:

-

Add 50 µL of Assay Buffer to all wells of a black 96-well plate.

-

Add 50 µL of the working protease solution to all wells.

-

Add 10 µL of each inhibitor dilution to triplicate wells. Include "no-inhibitor" (positive control) and "no-enzyme" (negative control) wells.

-

Incubate the enzyme and inhibitor together for 15-30 minutes at room temperature to allow for binding.

-

-

Initiate Reaction: Start the reaction by adding 90 µL of the fluorogenic substrate solution to all wells. The substrate concentration should ideally be at or below the Km value.

-

Measure Fluorescence: Read the plate kinetically as described in the previous protocol.

3. Data Analysis:

-

Calculate the initial velocity (V₀) for each inhibitor concentration.

-

Normalize the data by setting the average velocity of the "no-inhibitor" control to 100% activity and the "no-enzyme" control to 0% activity.

-

Plot the percent activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from protease assays should be summarized clearly to allow for easy comparison and interpretation.

Table 1: Example Kinetic Parameters for Protease X

| Substrate Peptide | Km (µM) | Vmax (RFU/s) | kcat/Km (M⁻¹s⁻¹) |

| Ac-Peptide-A-AMC | 15 | 120.5 | 1.5 x 10⁵ |

| Ac-Peptide-B-AMC | 55 | 95.2 | 3.2 x 10⁴ |

| Ac-Peptide-C-AMC | 8.5 | 150.1 | 3.3 x 10⁵ |

This table illustrates how kinetic constants can be used to compare the efficiency and affinity of a protease for different substrates. A lower Km indicates higher affinity, while a higher kcat/Km indicates greater catalytic efficiency.[16]

Table 2: Example IC50 Values for Inhibitors of Protease Y

| Inhibitor | Target | IC50 (nM) |

| Compound A | Protease Y | 45.2 |

| Compound B | Protease Y | 189.7 |

| Nirmatrelvir | SARS-CoV-2 Mpro | ~400 |

| Anacardic Acid | SARS-CoV-2 PLpro | 24,260 |

This table compares the potency of different inhibitors against a target protease. A lower IC50 value indicates a more potent inhibitor.[17][18]

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate complex workflows and the biological context of protease activity assays.

Figure 2: General Experimental Workflow for Protease Assay

These assays are often used to study proteases involved in critical signaling pathways, such as apoptosis (cell death), where caspases are key effector enzymes.[4][19]

Figure 3: Role of Caspase-3 Assay in Apoptosis Pathway

Application in High-Throughput Screening (HTS)

The simplicity, sensitivity, and automation-friendly format of fluorogenic protease assays make them ideal for high-throughput screening (HTS) of large compound libraries to identify novel protease inhibitors.[14][20][21][22] This is a cornerstone of modern drug discovery for diseases where proteases play a critical role, such as viral infections (e.g., HIV, SARS-CoV-2) and cancer.[9][17][20]

Figure 4: Role of Fluorogenic Assays in Drug Discovery

References

- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 6. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 7. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]

- 8. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 9. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. edinst.com [edinst.com]

- 12. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 17. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of H-D-Val-Leu-Arg-AFC

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the fluorogenic peptide substrate H-D-Val-Leu-Arg-AFC. It is intended for researchers, scientists, and drug development professionals who utilize this substrate for the measurement of kallikrein activity. This document consolidates available data on storage, stability, and handling, and provides a general experimental protocol for its use.

Introduction to this compound

This compound is a synthetic peptide substrate used for the sensitive detection of kallikrein activity.[1][2][3][4] The substrate consists of the amino acid sequence D-Valine-Leucine-Arginine linked to a highly fluorescent 7-Amino-4-trifluoromethylcoumarin (AFC) group. In the intact molecule, the fluorescence of the AFC group is quenched. Upon enzymatic cleavage of the amide bond between the arginine residue and the AFC moiety by kallikrein, the free AFC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

The enzymatic cleavage of this compound is the principle behind its use in fluorometric assays to quantify kallikrein activity. The rate of AFC release is directly proportional to the enzyme's activity under specific conditions.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₃₈F₃N₇O₅ |

| Molecular Weight | 597.64 g/mol |

| Form | Lyophilized solid |

| Excitation Wavelength | ~380-400 nm |

| Emission Wavelength | ~500-505 nm |

Stability and Storage Conditions

Proper storage and handling of this compound are critical to ensure its integrity and performance in enzymatic assays. The stability of the substrate is influenced by temperature, light, and the solvent used for reconstitution.

Long-Term Storage (Lyophilized Form)

For long-term storage, the lyophilized powder should be stored at -20°C and protected from light.[1] Following these conditions will maintain the stability of the substrate for an extended period.

Reconstituted Solutions

Table 1: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Special Conditions |

| Lyophilized Powder | -20°C | Long-term | Protect from light |

| Reconstituted Solution | -80°C | Up to 1 year | Protect from light, avoid repeated freeze-thaw cycles |

Factors Affecting Stability

-

Temperature: Elevated temperatures can lead to the degradation of the peptide. It is crucial to avoid prolonged exposure to room temperature.

-

Light: The AFC fluorophore is light-sensitive. Exposure to light can lead to photodegradation, resulting in a loss of fluorescence and potentially altered substrate properties.[6] The 7-amino-4-trifluoromethylcoumarin (AFC) moiety, however, is considered to be one of the more photostable coumarin derivatives.[6]

-

pH: The stability of the peptide bond can be pH-dependent. While specific data for this compound is not available, peptide substrates are generally most stable in neutral or slightly acidic buffers. Highly acidic or alkaline conditions can lead to hydrolysis of the peptide bonds.

-

Repeated Freeze-Thaw Cycles: These should be avoided as they can lead to degradation of the peptide. It is recommended to aliquot the reconstituted substrate into single-use volumes.

Experimental Protocols

The following sections provide a general methodology for the reconstitution of lyophilized this compound and a typical protocol for a kallikrein activity assay. These should be considered as a starting point and may require optimization for specific experimental conditions.

Reconstitution of Lyophilized Substrate

Materials:

-

Vial of lyophilized this compound

-

High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Allow the vial of lyophilized substrate to equilibrate to room temperature before opening to prevent condensation.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Gently vortex or sonicate the vial to ensure the substrate is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C and protect from light.

Caption: Workflow for the reconstitution of lyophilized this compound.

Kallikrein Activity Assay

This protocol provides a general framework for measuring kallikrein activity using this compound in a 96-well plate format.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Purified kallikrein or biological sample containing kallikrein

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~500 nm

Procedure:

-

Prepare Assay Buffer: Prepare the desired assay buffer and bring it to the reaction temperature (e.g., 37°C).

-

Prepare Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). Keep this solution on ice and protected from light until use.

-

Prepare Enzyme/Sample: Prepare serial dilutions of the kallikrein standard or the biological sample in the assay buffer.

-

Assay Reaction: a. Add a specific volume of the enzyme/sample to each well of the 96-well plate. b. Include appropriate controls:

- Blank: Assay buffer only (to measure background fluorescence).

- No-Enzyme Control: Substrate working solution in assay buffer without the enzyme (to measure substrate auto-hydrolysis).

- Positive Control: A known concentration of active kallikrein. c. Pre-incubate the plate at the reaction temperature for a few minutes. d. Initiate the reaction by adding the substrate working solution to all wells.

-

Fluorescence Measurement: Immediately start measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence microplate reader.

-

Data Analysis: a. Subtract the background fluorescence (blank) from all readings. b. Determine the rate of the reaction (change in fluorescence intensity per unit of time) from the linear portion of the progress curve. c. Plot the reaction rate against the concentration of the kallikrein standard to generate a standard curve. d. Use the standard curve to determine the kallikrein activity in the unknown samples.

Caption: General workflow for a kallikrein activity assay using this compound.

Signaling Pathway Context

This compound serves as an in vitro tool to measure the activity of kallikrein. Kallikreins are a subgroup of serine proteases that are involved in various physiological processes. The most well-known function of plasma kallikrein is its role in the kinin-kallikrein system, which is involved in inflammation, blood pressure regulation, and coagulation.

Caption: Simplified diagram of the plasma kallikrein-kinin system.

Conclusion

This compound is a valuable tool for the sensitive and continuous measurement of kallikrein activity. Adherence to the recommended storage and handling procedures is essential for obtaining accurate and reproducible results. While specific stability data under various experimental conditions are limited, following the general guidelines for fluorogenic peptide substrates will help ensure the integrity of the compound. Further studies are warranted to establish a more detailed stability profile for this compound in different solvents and under various pH and temperature conditions.

References

- 1. This compound | SFC-3774-PI | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 5. H-d-Val-Leu-Arg-AFC_TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: H-D-Val-Leu-Arg-AFC Assay for Plasma Kallikrein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma kallikrein (PK) is a serine protease that plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, and the contact activation system of coagulation.[1][2][3][4] It is the primary enzyme responsible for the liberation of the potent pro-inflammatory peptide bradykinin from high-molecular-weight kininogen (HK).[1][2][5] Dysregulation of plasma kallikrein activity is associated with several diseases, including hereditary angioedema.[6] Consequently, the accurate measurement of plasma kallikrein activity is essential for both basic research and the development of therapeutic inhibitors.

This document provides a detailed protocol for the determination of plasma kallikrein activity using the fluorogenic substrate H-D-Val-Leu-Arg-AFC (7-amino-4-trifluoromethylcoumarin). This assay is characterized by its high sensitivity and specificity, making it suitable for kinetic studies, inhibitor screening, and the quantification of kallikrein activity in plasma samples.[7][8]

Principle of the Assay

The assay is based on the enzymatic cleavage of the synthetic peptide substrate this compound by plasma kallikrein. Upon cleavage at the arginine residue, the highly fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC) is released. The rate of AFC liberation, which can be monitored by measuring the increase in fluorescence intensity over time, is directly proportional to the plasma kallikrein activity in the sample.[9][10]

Signaling Pathway

Plasma kallikrein is a central component of the Kallikrein-Kinin System (KKS), which is initiated by the activation of Factor XII on negatively charged surfaces. Activated Factor XII (FXIIa) then cleaves prekallikrein to its active form, plasma kallikrein. Plasma kallikrein, in turn, cleaves high-molecular-weight kininogen (HK) to release bradykinin, a potent mediator of inflammation and vasodilation. This system is intricately linked with the intrinsic pathway of coagulation.[1][2][3]

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Notes |

| This compound | Various | Store at -20°C, protected from light.[7][11] Reconstitute in DMSO or a suitable buffer. |

| Purified Human Plasma Kallikrein | Various | For generating a standard curve and as a positive control. Store at -20°C or -80°C. |

| Assay Buffer | In-house | 50 mM HEPES or Tris, pH 7.4-7.8, containing 150 mM NaCl, 5 mM CaCl2, and 0.1% PEG 8000.[12] The buffer should be stable for several months at 2-8°C.[4] |

| AFC (7-amino-4-trifluoromethylcoumarin) | Various | For generating a standard curve to quantify the amount of cleaved substrate. |

| 96-well black microplates | Various | For fluorescence measurements. |

| Fluorescence microplate reader | Various | Capable of excitation at ~380-400 nm and emission at ~500-505 nm.[7][9][13] |

| Human Plasma (Citrated) | Commercial or collected | For sample analysis. Blood should be collected in 0.1 M sodium citrate (9 parts blood to 1 part citrate).[5] |

Preparation of Reagents

-

Assay Buffer (50 mM Tris, 150 mM NaCl, pH 7.8):

-

Dissolve 6.1 g of Tris base and 8.77 g of NaCl in 800 mL of distilled water.

-

Adjust the pH to 7.8 at 25°C using 1 M HCl.

-

Bring the final volume to 1000 mL with distilled water.

-

Store at 4°C.

-

-

This compound Substrate Stock Solution (10 mM):

-

Reconstitute the lyophilized substrate in high-quality, anhydrous DMSO.

-

Vortex to ensure complete dissolution.

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

AFC Standard Stock Solution (1 mM):

-

Dissolve AFC powder in DMSO to a final concentration of 1 mM.

-

Aliquot and store at -20°C, protected from light.

-

-

Purified Plasma Kallikrein Stock Solution:

-

Reconstitute according to the manufacturer's instructions to a known concentration (e.g., 1 µM).

-

Aliquot and store at -80°C.

-

Sample Preparation

-

Plasma Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[5]

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the blood at 2000 x g for 20 minutes at 15-25°C. To avoid cold activation of prekallikrein, plasma should be handled at 15-25°C and used within a few hours or immediately frozen at -20°C or below.

-

Sample Dilution: Dilute plasma samples in assay buffer to ensure the rate of fluorescence increase is within the linear range of the standard curve. A starting dilution of 1:10 to 1:100 is recommended.

Assay Workflow

The following diagram outlines the general workflow for the plasma kallikrein activity assay.

Detailed Assay Protocol

-

AFC Standard Curve:

-

Prepare a series of dilutions of the AFC standard stock solution in assay buffer (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 µM).

-

Add 100 µL of each dilution to separate wells of the 96-well black microplate.

-

Measure the fluorescence at the end-point (Ex: 380-400 nm, Em: 500-505 nm).

-

Plot the fluorescence intensity against the AFC concentration to generate a standard curve.

-

-

Enzyme Assay:

-

Add 50 µL of assay buffer to all wells.

-

Add 25 µL of diluted plasma sample, purified plasma kallikrein (positive control), or assay buffer (blank) to the appropriate wells.

-

For inhibitor studies, add the inhibitor at various concentrations and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature before adding the substrate.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 25 µL of this compound substrate solution (working concentration to be optimized, a starting point of 10-100 µM is recommended) to all wells. The final volume in each well will be 100 µL.

-

Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

-

Measure the increase in fluorescence intensity kinetically for 15-60 minutes, with readings taken every 30-60 seconds.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

Determine the initial velocity (V₀) of the reaction for each sample by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

-

-

Convert RFU/min to pmol/min:

-

Use the slope of the AFC standard curve (RFU/µM) to convert the reaction rates from RFU/min to µM/min.

-

Multiply by the reaction volume (in L) to get the rate in mol/min.

-

-

Determine Plasma Kallikrein Activity:

-

The activity of plasma kallikrein in the sample can be expressed in terms of the rate of substrate cleavage (e.g., pmol AFC released/min/mL of plasma).

-

Quantitative Data Summary

The following tables provide examples of typical quantitative data that can be obtained or are relevant for this assay.

Table 1: Kinetic Parameters

| Parameter | Value | Conditions |

| Ex/Em (AFC) | ~380-400 / ~500-505 nm | In assay buffer.[7][9][13] |

| Km | Substrate-dependent | The Michaelis constant (Km) should be determined experimentally by measuring reaction rates at various substrate concentrations. A reported Km for a similar substrate (PFR-AMC) is 315 ± 16 µM.[14] |

| pH Optimum | 7.4 - 8.0 | Typically determined for serine proteases. |

| Temperature | 37°C | Optimal for enzymatic activity.[15] |

Table 2: Example Inhibitor Data

| Inhibitor | IC₅₀ Value | Notes |

| trans-4-Aminomethylcyclohexanecarbonyl (Tra)-lysyl-4-ethoxycarbonylanilide | 23 µM | A synthetic inhibitor of plasma kallikrein.[16] |

| Tra-arginyl-4-ethoxycarbonylanilide | 16 µM | A synthetic inhibitor of plasma kallikrein.[16] |

| Tra-homoarginyl-4-carboxyanilide | 14 µM | A synthetic inhibitor of plasma kallikrein.[16] |

| DX-2930 (Lanadelumab) | 0.120 nM | A potent and specific monoclonal antibody inhibitor of plasma kallikrein.[14] |

Troubleshooting

-

High Background Fluorescence:

-

Check the purity of reagents, especially the substrate and buffer.

-

Ensure the use of a high-quality black microplate to minimize light scatter.

-

-

Low Signal or No Activity:

-

Verify the activity of the purified enzyme control.

-

Ensure proper storage and handling of the enzyme and substrate to prevent degradation.

-

Check the settings on the fluorescence plate reader (excitation/emission wavelengths, gain settings).

-

Confirm the pH of the assay buffer.

-

-

Non-linear Reaction Progress Curves:

-

This may indicate substrate depletion, product inhibition, or enzyme instability.

-

Use a lower concentration of enzyme or dilute the plasma sample further.

-

Ensure that the initial velocity is calculated from the linear phase of the reaction.

-

Conclusion

The this compound assay provides a sensitive and reliable method for the quantification of plasma kallikrein activity. The detailed protocol and guidelines presented here offer a robust framework for researchers and drug development professionals to study the function of plasma kallikrein and to screen for novel inhibitors. Proper attention to reagent preparation, sample handling, and data analysis will ensure the generation of accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. coachrom.com [coachrom.com]

- 6. Plasma Kallikrein Activity Assay Kit (PTAK-034) - Creative Biogene [creative-biogene.com]

- 7. ≥95% (HPLC), lyophilized, kallikrein substrate, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 8. Use of different derivatives of D-Val-Leu-Arg for studying kallikrein activities in cat submandibular glands and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | SFC-3774-PI | Biosynth [biosynth.com]

- 10. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 11. Glandular Kallikrein Substrate, fluorescent this compound - 10 mg [eurogentec.com]

- 12. Assay in Summary_ki [bdb99.ucsd.edu]

- 13. Glandular Kallikrein Substrate, fluorescent this compound - 10 mg, 10 mg | Labscoop [labscoop.com]

- 14. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of selective inhibitors against plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calculating Enzyme Kinetics with H-D-Val-Leu-Arg-AFC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the fluorogenic substrate H-D-Val-Leu-Arg-AFC to determine the kinetic parameters of serine proteases. This document includes an overview of the substrate, protocols for enzyme activity assays, and a framework for data analysis.

Introduction to this compound

This compound is a synthetic peptide substrate used for the sensitive and continuous measurement of protease activity. It is particularly useful for enzymes that recognize and cleave peptide sequences after an arginine residue. The substrate consists of a tripeptide sequence (Val-Leu-Arg) covalently linked to a fluorescent leaving group, 7-amino-4-trifluoromethylcoumarin (AFC).

Upon enzymatic cleavage of the amide bond between arginine and AFC, the highly fluorescent AFC is released. The increase in fluorescence intensity over time is directly proportional to the rate of substrate hydrolysis and, therefore, the enzyme's activity. The fluorescence of liberated AFC can be monitored with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[1]

Principle of the Assay

The enzymatic reaction can be summarized as follows:

This compound (non-fluorescent) + Enzyme → H-D-Val-Leu-Arg + AFC (fluorescent)

By measuring the rate of AFC production, the initial velocity (V₀) of the reaction can be determined. Performing the assay at various substrate concentrations allows for the calculation of key enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), using the Michaelis-Menten equation.

Data Presentation: Enzyme Specificity and Kinetic Parameters

| Enzyme | Primary Substrate Specificity | This compound as a Substrate | Kinetic Parameters (Related Substrates) |

| Kallikrein | Cleaves after Arginine or Lysine residues in kininogen. | Primary Target .[1] | Specific Kₘ and Vₘₐₓ values for this compound are not widely published. |

| Thrombin | Cleaves fibrinogen between Arginine and Glycine. | Potential Substrate. | For Boc-Val-Pro-Arg-AMC: Kₘ = 21 µM, kcat = 109 s⁻¹ |

| Trypsin | Cleaves on the C-terminal side of Arginine and Lysine residues. | Potential Substrate. | For Boc-Gln-Ala-Arg-MCA: Kₘ = 5.99 µM, Vₘₐₓ = 35270 nmol/L·min⁻¹ |

| Plasmin | Cleaves fibrin, primarily after Lysine and Arginine residues. | Potential Substrate. | A similar substrate, H-D-Val-Leu-Lys-AFC, is used for plasmin. |

Note: The kinetic parameters provided for related substrates are for illustrative purposes and may not be directly comparable to those for this compound. Researchers should determine the kinetic constants for their specific enzyme and experimental conditions.

Experimental Protocols

This section provides a general protocol for determining the kinetic parameters of a serine protease using this compound. This protocol should be optimized for each specific enzyme and experimental setup.

Materials and Reagents

-

This compound (MW: 597.64 g/mol )

-

Serine protease of interest (e.g., Kallikrein, Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0; adjust as needed for optimal enzyme activity)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Reagents

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store this solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration will depend on the enzyme's activity and should be determined empirically. A concentration that yields a linear rate of fluorescence increase over 10-15 minutes is recommended.

-

AFC Standard Curve: To convert the relative fluorescence units (RFU) to the concentration of the product, prepare a standard curve using free AFC. Dilute a stock solution of AFC in the assay buffer to concentrations ranging from 0 to 50 µM.

Assay Procedure

-

Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Kₘ.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

X µL of assay buffer

-

Y µL of the diluted substrate solution

-

Total volume per well should be consistent (e.g., 100 µL).

-

-

Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate Reaction: Add Z µL of the enzyme solution to each well to initiate the reaction. The final volume in each well should be the same.

-

Fluorescence Measurement: Immediately place the microplate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 30-60 seconds for 10-30 minutes.

Data Analysis

-

Calculate Initial Velocity (V₀):

-

For each substrate concentration, plot the fluorescence intensity (RFU) against time.

-

Determine the initial linear portion of the curve and calculate the slope (ΔRFU/Δt). This represents the initial velocity (V₀) in RFU/min.

-

Convert V₀ from RFU/min to moles/min using the AFC standard curve.

-

-

Determine Kinetic Parameters (Kₘ and Vₘₐₓ):

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot): V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to estimate Kₘ and Vₘₐₓ.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for determining enzyme kinetics using this compound.

Signaling Pathway: The Kallikrein-Kinin System

Caption: The Kallikrein-Kinin System signaling pathway.

Signaling Pathway: The Coagulation Cascade

Caption: A simplified diagram of the blood coagulation cascade.

References

Application Notes and Protocols for High-Throughput Screening of Inhibitors Using H-D-Val-Leu-Arg-AFC

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Val-Leu-Arg-AFC (7-Amino-4-trifluoromethylcoumarin) is a highly sensitive fluorogenic substrate for a variety of serine proteases, with a particular selectivity for tissue kallikrein. Upon enzymatic cleavage of the amide bond between arginine and AFC, the highly fluorescent AFC is released, resulting in a quantifiable increase in fluorescence intensity. This property makes this compound an ideal tool for high-throughput screening (HTS) of potential protease inhibitors, which are of significant interest in drug discovery for various pathological conditions, including inflammation, cancer, and cardiovascular diseases.

The enzymatic reaction is based on the hydrolysis of the peptide bond, which can be monitored in real-time by measuring the increase in fluorescence at an emission wavelength of approximately 505 nm with an excitation wavelength of around 400 nm. The rate of the reaction is directly proportional to the enzyme activity, allowing for the quantitative determination of inhibitor potency.

Principle of the Assay

The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by a target serine protease, such as tissue kallikrein. The cleavage releases the fluorescent AFC molecule, leading to a measurable increase in fluorescence. In the presence of an inhibitor, the enzymatic activity is reduced, resulting in a decrease in the rate of fluorescence generation. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Materials and Reagents

-

Substrate: this compound (lyophilized powder)

-

Enzyme: Recombinant human tissue kallikrein (or other target serine protease)

-

Inhibitor: Aprotinin (positive control) or test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20

-

Solvent for Compounds: Dimethyl sulfoxide (DMSO)

-

Microplates: Black, flat-bottom 96- or 384-well microplates suitable for fluorescence measurements

-

Fluorescence Microplate Reader: Capable of excitation at ~400 nm and emission at ~505 nm

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₃₈F₃N₇O₅ |

| Molecular Weight | 597.63 g/mol |

| Excitation Wavelength | ~400 nm |

| Emission Wavelength | ~505 nm |

| Purity | >95% |

| Storage | -20°C, protected from light |

Table 2: Illustrative Kinetic Parameters of H-D-Val-Leu-Arg Substrates with Serine Proteases

| Enzyme | Substrate Analog | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Human Tissue Kallikrein | H-D-Val-Leu-Arg-pNA | ~50-100 | ||

| Trypsin | Various Arg-containing | * |

*Note: Specific kinetic parameters for this compound should be determined experimentally in the user's specific assay conditions. The values for the p-nitroanilide (pNA) analog suggest that substrate activation may occur at high concentrations.

Table 3: Example IC50 Values of a Standard Inhibitor

| Enzyme | Inhibitor | IC50 (nM) |

| Human Tissue Kallikrein | Aprotinin | * |

*Note: The IC50 value for aprotinin should be determined as part of assay validation.

Experimental Protocols

Protocol 1: Determination of Optimal Enzyme Concentration

-

Prepare a series of dilutions of the enzyme (e.g., human tissue kallikrein) in assay buffer.

-

Add a fixed, excess concentration of this compound (e.g., 10-50 µM) to each well of a 96-well plate.

-

Initiate the reaction by adding the different enzyme concentrations to the wells.

-

Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) using a fluorescence plate reader.

-

Plot the initial reaction velocity (rate of fluorescence increase) against the enzyme concentration.

-

Select an enzyme concentration that results in a robust and linear signal increase over the desired assay time for subsequent experiments.

Protocol 2: Determination of the Michaelis-Menten Constant (Km) for this compound

-

Prepare a series of dilutions of the this compound substrate in assay buffer.

-

Add a fixed, optimal concentration of the enzyme to each well of a 96-well plate.

-

Initiate the reaction by adding the different substrate concentrations to the wells.

-

Monitor the initial reaction velocity for each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

Protocol 3: High-Throughput Screening of Inhibitors

-

Prepare serial dilutions of the test compounds and the positive control (aprotinin) in DMSO.

-

Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of a 384-well plate.

-

Add the optimal concentration of the enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a pre-determined concentration of this compound (typically at or below the Km value).

-

Immediately start monitoring the fluorescence signal over time.

-

Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Caption: High-throughput screening workflow for protease inhibitors.

Caption: Simplified diagram of the Kallikrein-Kinin signaling pathway.

Generating a Standard Curve for AFC Fluorescence: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-trifluoromethylcoumarin (AFC) is a blue-fluorescent dye commonly used in enzyme activity assays. Enzymatic cleavage of an AFC-conjugated substrate releases free AFC, resulting in an increase in fluorescence intensity. To quantify enzyme activity accurately, it is essential to generate a standard curve that correlates the fluorescence signal with a known concentration of AFC. This application note provides a detailed protocol for creating a reliable AFC standard curve, presenting the data in a clear tabular format, and visualizing the experimental workflow.